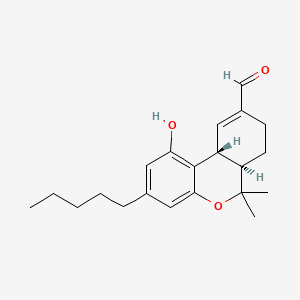
7-Oxo-delta(1)-tetrahydrocannabinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-delta(1)-tetrahydrocannabinol, also known as this compound, is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
7-Oxo-delta(1)-tetrahydrocannabinol exhibits various pharmacological effects that make it a candidate for therapeutic use:
- Psychoactivity : While primarily a metabolite, it has been shown to possess psychoactive properties similar to delta(9)-tetrahydrocannabinol, although with potentially different receptor interactions. Research indicates that this compound may act as a partial agonist at cannabinoid receptors, influencing both CB1 and CB2 receptors, which are pivotal in mediating the effects of cannabinoids on the nervous system .
- Anti-inflammatory Effects : Some studies have suggested that this compound may exhibit anti-inflammatory properties. Cannabinoids have been known to modulate immune responses, and metabolites like this compound could play a role in reducing inflammation through their action on cannabinoid receptors .
Metabolic Pathways
Understanding the metabolic pathways of this compound is crucial for its application in clinical settings:
- Conversion Pathways : Research indicates that 7-hydroxy-delta(8)-tetrahydrocannabinol can be oxidized to form 7-Oxo-delta(8)-tetrahydrocannabinol through enzymatic processes involving cytochrome P450 enzymes. This conversion is significant as it highlights the metabolic transformation of cannabinoids within the body, which can influence their efficacy and safety profiles .
- Urinary Excretion : Studies have shown that metabolites like delta(1)-tetrahydrocannabinol-7-oic acid can be detected in urine for extended periods post-consumption, suggesting that this compound may also have implications for drug testing and monitoring in clinical settings .
Therapeutic Applications
The potential therapeutic applications of this compound span various medical fields:
- Pain Management : Due to its interaction with cannabinoid receptors, there is potential for this compound to be used in pain management therapies. Cannabinoids have been recognized for their analgesic properties, and metabolites like this compound could enhance these effects without the full psychoactive burden associated with delta(9)-tetrahydrocannabinol .
- Anxiety and Mood Disorders : The modulation of neurotransmitter systems by cannabinoids suggests that this compound could be explored as a treatment option for anxiety and mood disorders. Its unique receptor activity may provide therapeutic benefits while minimizing adverse effects associated with other cannabinoids .
Case Studies and Research Findings
Several case studies and research findings highlight the applications and effects of this compound:
Propiedades
Número CAS |
52663-85-1 |
|---|---|
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde |
InChI |
InChI=1S/C21H28O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-13,16-17,23H,4-9H2,1-3H3/t16-,17-/m1/s1 |
Clave InChI |
HQRKNUDGMPVIMO-IAGOWNOFSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O |
SMILES isomérico |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C=O)O |
SMILES canónico |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O |
Key on ui other cas no. |
52663-85-1 |
Sinónimos |
7-oxo-delta(1)-tetrahydrocannabinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















